1-[2-Amino-1-(4-amino-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid
CAS No.: 886364-09-6
Cat. No.: VC3251179
Molecular Formula: C13H19N3O2
Molecular Weight: 249.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886364-09-6 |
|---|---|
| Molecular Formula | C13H19N3O2 |
| Molecular Weight | 249.31 g/mol |
| IUPAC Name | 1-[2-amino-1-(4-aminophenyl)ethyl]pyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H19N3O2/c14-7-12(9-1-3-11(15)4-2-9)16-6-5-10(8-16)13(17)18/h1-4,10,12H,5-8,14-15H2,(H,17,18) |
| Standard InChI Key | JBCILYOMXFLHPE-UHFFFAOYSA-N |
| SMILES | C1CN(CC1C(=O)O)C(CN)C2=CC=C(C=C2)N |
| Canonical SMILES | C1CN(CC1C(=O)O)C(CN)C2=CC=C(C=C2)N |
Introduction
Chemical Structure and Properties
Molecular Structure
1-[2-Amino-1-(4-amino-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid features a pyrrolidine ring with a carboxylic acid substituent at the 3-position. The pyrrolidine nitrogen is connected to a substituted ethyl group bearing an amino group. Additionally, the compound contains a phenyl ring with an amino group at the para position. This arrangement of functional groups creates a molecule with multiple potential hydrogen bonding sites and varying degrees of polarity.
The structural features of this compound are particularly noteworthy, as it contains both a pyrrolidine ring system and a 4-aminophenyl group, connected through an amino-substituted ethyl linker. The presence of multiple amino groups provides potential sites for intermolecular interactions, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H19N3O2 |
| Molecular Weight | 249.31 g/mol |
| Physical Appearance | Liquid (according to some suppliers) |
| CAS Number | 886364-09-6 |
| Purity (Commercial) | ≥99.0% (typical specification) |
The compound's structural features suggest it would have moderate to good solubility in polar organic solvents, with potential solubility in aqueous solutions at appropriate pH values due to the ionizable amino and carboxylic acid groups. The multiple amino groups likely make it a basic compound, while the carboxylic acid functionality contributes acidic character, resulting in amphoteric behavior.
Synthesis and Preparation
Challenges in Synthesis
The synthesis of this compound presents several challenges, primarily related to:
-
Controlling the stereochemistry at the chiral center in the ethyl linker
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Selective deprotection of multiple amino groups
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Potential for side reactions due to the nucleophilic nature of the amino groups
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Purification of the final product due to its likely amphoteric nature
These challenges necessitate careful reaction condition control and potentially extensive purification procedures to obtain the compound with high purity.
| Supplier | Assay | Appearance | Application | Packaging |
|---|---|---|---|---|
| Chemlyte Solutions | 99.0% | Liquid | R&D and commercial use | Grams, Kilograms |
| Dayang Chem | 98% Min | As specified | Organic synthesis, pharmaceuticals | According to client requirement |
| J&H Chemical | 98% min | Off-white to light yellow powder | Pharmaceutical intermediates | According to client requirement |
Most suppliers recommend storing the compound in tightly closed containers in dry, cool, and well-ventilated places, away from foodstuff containers and incompatible materials .
Structural Analogs and Related Compounds
Comparison with Related Compounds
Structurally related compounds include various pyrrolidine derivatives, particularly those with substitutions at the 3-position. One notable related compound is 1-(4-Amino-phenyl)-pyrrolidine-2-carboxylic acid methyl ester, which shares the pyrrolidine core and 4-aminophenyl substituent but differs in the position of the carboxylic acid (2-position instead of 3-position) and is present as a methyl ester rather than a free acid .
These structural differences likely result in different physical properties and potentially different biological activities. The spatial arrangement of functional groups plays a crucial role in determining how molecules interact with biological targets, and even small structural changes can significantly impact activity .
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